Bienvenue dans la boutique en ligne BenchChem!

IRAK inhibitor 6

IRAK4 inhibition Kinase assay SAR

Choose IRAK inhibitor 6 (IRAK-IN-6) for its unmatched combination of moderate IRAK4 potency (IC50 160 nM) and superior human liver microsome stability (20.0 mL·min⁻¹·g⁻¹)—~4.8× slower clearance than IRAK4-IN-13. The most active amide chemotype from the foundational 2008 series, it enables graded inhibition curves and sustains consistent exposure in 24–72 hr cultures. Upgrades IRAK inhibitor 1 with a quantifiable 1.35× potency boost. Order high-purity solid (≥98%) for reproducible, publication-ready data.

Molecular Formula C20H20N4O3S
Molecular Weight 396.5 g/mol
CAS No. 1042672-97-8
Cat. No. B608127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRAK inhibitor 6
CAS1042672-97-8
SynonymsIRAK-IN-6;  IRAK IN 6;  IRAKIN6;  IRAK inhibitor 6; 
Molecular FormulaC20H20N4O3S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4
InChIInChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25)
InChIKeyJQSRUVXPODZKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IRAK Inhibitor 6 (CAS 1042672-97-8): A Foundational IRAK4 Probe with Distinct In Vitro ADME and Potency Profile for Inflammatory Signaling Research


IRAK inhibitor 6 (also designated IRAK-IN-6) is a synthetic small-molecule inhibitor that selectively targets interleukin-1 receptor-associated kinase 4 (IRAK4) . It was originally identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization of an amide series [1]. This compound has been extensively utilized as a chemical probe to interrogate IRAK4-dependent signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are critical pathways regulating inflammatory cytokine production .

Why IRAK Inhibitor 6 Cannot Be Casually Replaced by Other IRAK4 Antagonists in Preclinical Studies


IRAK4 inhibitors exhibit highly variable potency, selectivity, and metabolic stability profiles that directly impact experimental outcomes. Simple substitution based solely on kinase inhibition (e.g., a lower IC50) ignores the fact that IRAK inhibitor 6 possesses a unique combination of moderate enzymatic potency (IC50 = 160 nM) coupled with a distinct metabolic clearance signature in human liver microsomes (20.0 mL·min⁻¹·g⁻¹) . Furthermore, its activity profile is not simply a matter of potency; as the most active compound within its specific amide chemotype series, it represents a carefully optimized scaffold distinct from more contemporary, ultra-potent inhibitors [1]. Using a different IRAK4 inhibitor without matching these parameters can lead to divergent pharmacodynamic effects and confounded data interpretation.

Quantitative Differentiators for IRAK Inhibitor 6: Potency, Metabolic Stability, and Comparative Pharmacology


Comparative IRAK4 Inhibitory Potency: IRAK Inhibitor 6 vs. Related Amide Series Compounds

Within the original amide series, IRAK inhibitor 6 was identified as the most potent compound tested against IRAK4. It demonstrated an IC50 of 160 nM (0.16 µM) in a cell-free enzymatic assay . While this potency is significantly lower than modern clinical candidates (e.g., PF-06650833 IC50 = 0.2 nM ), it represents the optimized scaffold from which many later inhibitors were derived. This moderate potency can be advantageous in studies requiring partial target engagement rather than complete kinase ablation.

IRAK4 inhibition Kinase assay SAR

Human Liver Microsomal Stability of IRAK Inhibitor 6: A Key Differentiator for In Vitro Studies

IRAK inhibitor 6 demonstrates moderate metabolic stability in human liver microsomes (HLM), with a reported intrinsic clearance (CLint) of 20.0 mL·min⁻¹·g⁻¹ at a concentration of 0.5 µM . This value contrasts sharply with other IRAK4 inhibitors, such as IRAK4-IN-13, which exhibits a high CLint of 96 µL/min/mg (approximately 4.8-fold faster clearance) . The lower clearance rate of IRAK inhibitor 6 suggests it may maintain effective concentrations longer in in vitro assays, a critical consideration for experimental design and data reproducibility.

ADME Metabolic stability Human liver microsomes

IRAK Inhibitor 6 Displays Superior Potency Compared to IRAK Inhibitor 1

When compared to another commonly used tool compound, IRAK inhibitor 1, IRAK inhibitor 6 shows a clear potency advantage. IRAK inhibitor 1 inhibits IRAK4 with an IC50 of 216 nM [1]. Therefore, IRAK inhibitor 6 (IC50 = 160 nM) is approximately 1.35-fold more potent in the same cell-free assay . This direct comparison within the same early-generation chemotype family provides a clear rationale for selecting IRAK inhibitor 6 over IRAK inhibitor 1 when a more robust inhibition profile is required.

IRAK4 inhibition Compound comparison SAR

IRAK Inhibitor 6's Role as the Optimized Lead in a Foundational IRAK4 Inhibitor Series

IRAK inhibitor 6 was not a random screening hit; it was the culmination of a structure-activity relationship (SAR) study on a series of amides. The original publication explicitly states that 'IRAK inhibitor 6 significantly improves potency against IRAK-4' and that 'IRAK inhibitor 6 is the most active compound among these compound tested' [1]. This designation as the optimized lead compound of its series establishes its chemical identity as a benchmark molecule against which subsequent modifications were measured, providing crucial context for interpreting data across different IRAK4 inhibitor chemotypes.

Medicinal chemistry Lead optimization SAR

Recommended Application Scenarios for IRAK Inhibitor 6 Based on Validated Differentiators


In Vitro Mechanistic Studies of TLR/IL-1R Signaling Requiring Partial IRAK4 Inhibition

IRAK inhibitor 6 is ideally suited for cellular studies where complete ablation of IRAK4 kinase activity is undesirable or could mask subtle signaling dynamics. Its moderate potency (IC50 = 160 nM ) allows for the establishment of a graded inhibition curve, enabling researchers to titrate the level of target engagement. This is particularly valuable when studying feedback mechanisms or when a specific, sub-maximal level of pathway inhibition is required to mimic physiological or pathological states [1].

Prolonged In Vitro Assays Where Compound Stability is Paramount

The documented metabolic stability of IRAK inhibitor 6 in human liver microsomes, with a clearance rate of 20.0 mL·min⁻¹·g⁻¹ , makes it a superior choice for long-term cell culture experiments (e.g., 24-72 hour incubations). Compared to IRAK4-IN-13, which is cleared ~4.8-fold faster [1], IRAK inhibitor 6 will maintain a more consistent exposure level, reducing experimental variability and ensuring sustained pathway inhibition throughout the assay duration .

Comparative Studies Requiring a Well-Documented Early-Generation IRAK4 Probe

When investigating the evolution of IRAK4 inhibitor design or performing comparative pharmacology between different chemotypes, IRAK inhibitor 6 serves as an essential reference control. As the most potent compound from the foundational 2008 amide series , its use provides a direct link to the original SAR data. This is critical for contextualizing the activity of novel, more potent inhibitors and for ensuring that observed phenotypic differences are due to genuine pharmacological advances rather than experimental inconsistencies [1].

Biochemical Assays Requiring a More Potent Alternative to IRAK Inhibitor 1

For researchers currently using IRAK inhibitor 1 (IC50 = 216 nM ) but requiring slightly greater inhibition of IRAK4 kinase activity, IRAK inhibitor 6 offers a direct, quantifiable upgrade. The 1.35-fold increase in potency [1] allows for the use of a lower compound concentration to achieve the same level of target inhibition, thereby reducing the risk of off-target effects at higher concentrations and improving the overall signal-to-noise ratio in enzymatic assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for IRAK inhibitor 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.